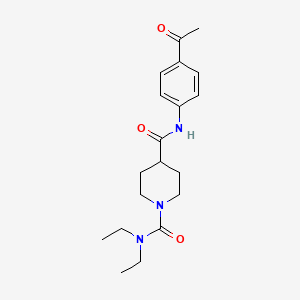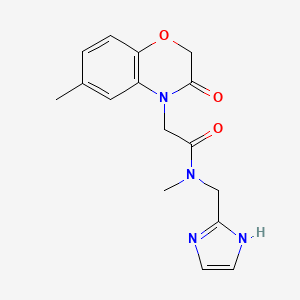![molecular formula C15H15N3O2S B5420477 N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-4-pyridinecarboximidamide](/img/structure/B5420477.png)
N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-4-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({2-[(4-methylphenyl)thio]acetyl}oxy)-4-pyridinecarboximidamide, commonly known as MPTP, is a synthetic compound that has been widely used in scientific research due to its unique properties. MPTP is a potent inhibitor of mitochondrial complex I and has been shown to induce Parkinson's disease-like symptoms in humans and non-human primates.
Mecanismo De Acción
MPTP is metabolized in the brain to form MPP+, which is a potent inhibitor of mitochondrial complex I. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species, which can damage neurons. MPP+ is taken up by dopamine neurons via the dopamine transporter and causes selective degeneration of these neurons, leading to the motor symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
MPTP has been shown to induce Parkinson's disease-like symptoms in humans and non-human primates. These symptoms include tremors, rigidity, and bradykinesia. MPTP has also been shown to cause selective degeneration of dopamine neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. MPTP also causes an increase in reactive oxygen species and oxidative stress, which can damage neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTP is a valuable tool for studying Parkinson's disease and other neurodegenerative disorders. It induces Parkinson's disease-like symptoms in humans and non-human primates and causes selective degeneration of dopamine neurons. However, MPTP has some limitations. It is a potent toxin and can be dangerous if not handled properly. It also has a short half-life and must be administered continuously to maintain its effects.
Direcciones Futuras
There are several future directions for research on MPTP. One area of research is the development of new compounds that can selectively target dopamine neurons without causing toxicity. Another area of research is the use of MPTP in combination with other compounds to study the pathogenesis of Parkinson's disease. Finally, MPTP can be used to study the effects of oxidative stress on neurons and the development of new therapies for neurodegenerative disorders.
Métodos De Síntesis
The synthesis of MPTP involves the reaction of 4-pyridinecarboxylic acid with thionyl chloride to form 4-pyridinecarbonyl chloride. This is then reacted with N-tert-butoxycarbonyl-4-aminopyridine to form N-tert-butoxycarbonyl-4-pyridinecarboxamide. The amide is then deprotected using trifluoroacetic acid to form 4-pyridinecarboximidamide. The final step involves the reaction of 4-pyridinecarboximidamide with 4-methylphenylthioacetic anhydride to form MPTP.
Aplicaciones Científicas De Investigación
MPTP has been widely used in scientific research to study Parkinson's disease and other neurodegenerative disorders. MPTP is a potent inhibitor of mitochondrial complex I, which leads to the production of reactive oxygen species and oxidative stress. This oxidative stress is thought to play a role in the pathogenesis of Parkinson's disease. MPTP has been shown to induce Parkinson's disease-like symptoms in humans and non-human primates, making it a valuable tool for studying the disease.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-methylphenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-11-2-4-13(5-3-11)21-10-14(19)20-18-15(16)12-6-8-17-9-7-12/h2-9H,10H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWSNZXGVDBEON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)ON=C(C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SCC(=O)O/N=C(/C2=CC=NC=C2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49819165 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B5420398.png)

![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-ethyl-N-methylacetamide](/img/structure/B5420408.png)
![isopropyl 2-(2-furylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5420409.png)

![5-(2-chlorophenyl)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5420426.png)
![N-(4-chlorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5420435.png)
![5-[(1-allyl-1H-indol-3-yl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5420439.png)

![ethyl 2-[(4-butoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5420469.png)
![N-(5-{[(4-ethylphenyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5420472.png)

![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5420483.png)
![2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5420491.png)